molecular formula C9H19BrO B14901537 7-Bromo-3-ethylheptan-3-ol

7-Bromo-3-ethylheptan-3-ol

Cat. No.: B14901537
M. Wt: 223.15 g/mol
InChI Key: KKQFKIHPTRDIHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-3-ethylheptan-3-ol is an organic compound with the molecular formula C9H19BrO and a molecular weight of 223.15 g/mol . This compound is characterized by the presence of a bromine atom attached to the seventh carbon of a heptane chain, with an ethyl group and a hydroxyl group attached to the third carbon.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-3-ethylheptan-3-ol typically involves the bromination of 3-ethylheptan-3-ol. The reaction can be carried out using bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-3-ethylheptan-3-ol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).

    Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction Reactions: The compound can be reduced to form 3-ethylheptan-3-ol by removing the bromine atom.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products Formed

    Substitution: 3-Ethylheptan-3-ol or 3-ethylheptan-3-amine.

    Oxidation: 3-Ethylheptan-3-one or 3-ethylheptanal.

    Reduction: 3-Ethylheptan-3-ol.

Scientific Research Applications

7-Bromo-3-ethylheptan-3-ol has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Bromo-3-ethylheptan-3-ol involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the hydroxyl group can form hydrogen bonds with other molecules. These interactions can influence the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

    3-Ethylheptan-3-ol: Lacks the bromine atom, making it less reactive in substitution reactions.

    7-Chloro-3-ethylheptan-3-ol: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

    3-Ethylheptan-3-one: Oxidized form of 3-ethylheptan-3-ol, lacking the hydroxyl group.

Uniqueness

7-Bromo-3-ethylheptan-3-ol is unique due to the presence of both a bromine atom and a hydroxyl group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C9H19BrO

Molecular Weight

223.15 g/mol

IUPAC Name

7-bromo-3-ethylheptan-3-ol

InChI

InChI=1S/C9H19BrO/c1-3-9(11,4-2)7-5-6-8-10/h11H,3-8H2,1-2H3

InChI Key

KKQFKIHPTRDIHS-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(CCCCBr)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.